molecular formula C7H10BNO2 B13453352 (2-Amino-4-methylphenyl)boronic acid

(2-Amino-4-methylphenyl)boronic acid

Cat. No.: B13453352
M. Wt: 150.97 g/mol
InChI Key: OBKFYMDHRFVVQC-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)boronic acid is an aromatic boronic acid derivative featuring an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position relative to the boronic acid (-B(OH)₂) moiety. Boronic acids are widely recognized for their reversible covalent interactions with diols, amines, and other nucleophiles, making them valuable in dynamic combinatorial chemistry, drug design, and materials science .

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(2-amino-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3

InChI Key

OBKFYMDHRFVVQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C)N)(O)O

Origin of Product

United States

Preparation Methods

Nitration and Esterification Route

A patented continuous synthesis method describes the preparation of 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride, a close analog to (2-Amino-4-methylphenyl)boronic acid, which can be adapted for the methyl-substituted compound. The method involves:

  • Step 1: Nitration
    p-Carboxyphenylboronic acid is nitrated using concentrated sulfuric acid and fuming nitric acid at 0–10°C for 2–3 hours to yield 2-nitro-4-carboxyphenylboronic acid. The reaction mixture is then poured into ice water, stirred, filtered, and dried to isolate the product.

  • Step 2: Esterification
    The 2-nitro-4-carboxyphenylboronic acid is reacted with an alcohol (methanol for methoxycarbonyl group or potentially methanol derivatives for methyl substitution) in the presence of a dehydrating agent at room temperature with reflux for 3–5 hours. The product, 2-nitro-4-alkoxycarbonylphenylboronic acid, is isolated by filtration after quenching in ice water.

  • Step 3: Reduction
    The nitro group is reduced to an amino group by hydrogenation in the presence of concentrated hydrochloric acid and a catalyst under 1–3 atm hydrogen pressure at 30–50°C for 8–10 hours. After reaction completion, the product is filtered and dried to obtain the amino-substituted boronic acid hydrochloride salt.

This method is noted for its simplicity, continuous process capability, low cost, and high purity and yield of the final product.

Borylation and Multi-Step Synthesis from Bromotoluene

Another efficient process reported in the literature starts from p-bromotoluene and involves:

  • Borylation
    Conversion of p-bromotoluene to p-tolylboronic acid via reaction with a boron source (e.g., bis(pinacolato)diboron) under palladium catalysis.

  • Oxidation and Nitration
    Introduction of the nitro group at the 2-position relative to the methyl substituent.

  • Esterification
    Formation of the methoxycarbonyl group via esterification with methanol and acid catalysis.

  • Hydrogenation
    Reduction of the nitro group to the amino group under catalytic hydrogenation conditions.

This route offers good yields and practical scalability. Key considerations include the removal of methyl alcohol impurities from methyl borate during borylation to prevent yield loss, and mild esterification conditions activated by concentrated sulfuric acid to improve product yield without harsh conditions.

The reaction scheme is summarized as follows:

Step Reaction Type Conditions Key Notes
1. Borylation Pd-catalyzed p-Bromotoluene, boron reagent Methyl borate must be alcohol-free
2. Nitration Electrophilic Standard nitration conditions Introduces nitro group at ortho position
3. Esterification Acid-catalyzed Methanol, conc. sulfuric acid, reflux Avoids harsh conditions, improves yield
4. Hydrogenation Catalytic reduction H2 gas, catalyst, mild temperature Converts nitro to amino group

This method was demonstrated to provide good yield and purity of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, which is structurally analogous to (2-Amino-4-methylphenyl)boronic acid.

Suzuki–Miyaura Cross-Coupling Adaptations

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity Scalability
Nitration-Esterification-Reduction (Patent) Continuous process, simple operation, high purity Multi-step, requires handling strong acids and H2 gas High yield and purity reported Suitable for industrial scale
Borylation-Nitration-Esterification-Hydrogenation Uses readily available starting materials, mild esterification Requires careful control of impurities, multiple steps Good yield, improved by sulfuric acid activation Practical for lab and pilot scale
Suzuki–Miyaura Coupling Mild conditions, modular synthesis Requires Pd catalyst, may need optimization for amino groups Good yields for related compounds Good for complex molecule synthesis

Research Findings and Notes

  • The purity of methyl borate used in borylation significantly affects the yield of p-tolylboronic acid; removal of methyl alcohol impurities by washing with cold concentrated sulfuric acid is critical.

  • Esterification under concentrated sulfuric acid activation avoids harsh conditions and improves product yield compared to traditional methods.

  • Hydrogenation reduction of nitro groups to amino groups is effectively achieved using hydrogen gas under mild pressure and temperature in the presence of hydrochloric acid and catalysts, providing high-purity amino boronic acid salts.

  • Sequential Suzuki–Miyaura reactions can be temperature-controlled to selectively functionalize multi-substituted phenylboronic acids, enabling the synthesis of complex derivatives with amino and methyl substituents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features pKa* (Approx.) Applications
(2-Amino-4-methylphenyl)boronic acid -NH₂ (ortho), -CH₃ (para) Enhanced H-bonding, moderate steric bulk ~8.5–9.5† Drug design, enzyme inhibition
Phenylboronic acid None Simple structure, high reactivity ~8.8–9.2 Dynamic libraries, diagnostics
3-AcPBA (3-Acetamidophenylboronic acid) -NHCOCH₃ (meta) Electron-withdrawing group, higher pKa ~10.2 Glucose sensing
Phenanthren-9-yl boronic acid Polycyclic aromatic system Extended π-system, lipophilic ~7.5–8.0 Anticancer (TNBC)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Ether-linked methoxyethyl Flexible side chain, improved solubility ~8.0–8.5 Antifungal (HDAC inhibition)

*Experimental pKa values vary with solvent and measurement methods . †Estimated based on substituent effects: Amino groups lower pKa, while methyl groups have minimal electronic impact .

Key Observations :
  • Electronic Effects: The amino group in (2-Amino-4-methylphenyl)boronic acid lowers its pKa compared to phenylboronic acid, enhancing reactivity at physiological pH .
Anticancer Activity :
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) due to interactions with transcription factors or proteases .
  • (2-Amino-4-methylphenyl)boronic acid’s amino group may facilitate interactions with serine proteases or kinases, though direct anticancer data are lacking in the evidence.
Enzyme Inhibition :
  • β-Lactamase Inhibition : 1-Amido-2-triazolylethaneboronic acid (Ki ~ nM range) shows improved activity over phenyl-substituted analogs, highlighting the role of heterocyclic substituents .
  • Protease Inhibition : Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with Ki = 40 nM, leveraging boronic acid’s covalent interaction with catalytic serine .
Diagnostic Utility :
  • Phenylboronic acid outperforms aminophenylboronic acid (APBA) in disk potentiation tests for detecting KPC carbapenemases, suggesting substituent position critically affects diagnostic accuracy .

Comparative Binding Affinity and Selectivity

  • Glucose Binding : 3-AcPBA and 4-MCPBA exhibit lower glucose association constants than boronic acids with electron-donating groups, emphasizing the trade-off between pKa and diol-binding efficiency .
  • Fungal HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM), indicating substituent flexibility enhances target engagement .

Q & A

Q. Purity Validation :

  • LC-MS/MS : Highly sensitive triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode can detect impurities at sub-ppm levels. This method avoids derivatization and reduces sample preparation time .
  • ¹H/¹¹B NMR Spectroscopy : Confirms structural integrity and quantifies residual solvents or byproducts .

Basic: Which analytical techniques are most effective for characterizing boronic acid derivatives?

Methodological Answer:
Key techniques include:

  • MALDI-TOF Mass Spectrometry : Effective for sequencing boronic acid-containing peptides. Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics of boronic acids with glycoproteins or diol-containing molecules. SPR can quantify association/dissociation rates in real time .
  • HPLC with Fluorescence Detection : Used for quantifying boronic acid-drug conjugates, especially when paired with pre-column derivatization .

Advanced: How do secondary interactions affect boronic acid-based glycoprotein binding studies, and how can these be mitigated?

Methodological Answer:
Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity in glycoprotein capture. For example, RNAse B binding to boronic acid surfaces is influenced by buffer pH and ionic strength .

Q. Mitigation Strategies :

  • Buffer Optimization : Use high-pH borate buffers (pH ≥ 8.5) to enhance boronate ester formation while minimizing non-specific interactions .
  • Surface Modification : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to reduce hydrophobic interactions .

Advanced: What strategies address boroxine formation during mass spectrometric analysis of boronic acids?

Methodological Answer:
Boroxine formation (dehydration/trimerization) complicates MS analysis. Solutions include:

  • Derivatization : Convert boronic acids to stable esters using diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB), which also acts as a MALDI matrix .
  • On-Plate Esterification : Mix samples directly with DHB on the MALDI plate for in situ derivatization, simplifying workflow .

Advanced: How to design boronic acid derivatives for targeted anticancer activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace carboxyl or hydroxyl groups in lead compounds with boronic acid moieties to enhance binding to proteases (e.g., proteasome inhibitors) .
  • Structure-Activity Relationship (SAR) Studies : Test analogs with varying substituents (e.g., trifluoromethyl or methyl groups) on the phenyl ring. For instance, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid shows enhanced lipophilicity and cellular uptake .
  • In Silico Screening : Use molecular docking to predict binding affinity to targets like EGFR or HER2 .

Advanced: What are the kinetic considerations in boronic acid-diol binding for sensor development?

Methodological Answer:
Binding kinetics determine sensor response time. Key findings:

  • Stopped-Flow Kinetics : Reveals that boronic acid-sugar binding (e.g., with D-fructose) reaches equilibrium in seconds. kon values correlate with thermodynamic affinity (fructose > glucose) .
  • pH Dependence : Binding is faster at physiological pH (7.4) due to optimal boronate anion formation .

Q. Design Implications :

  • Prioritize boronic acids with electron-withdrawing substituents (e.g., -CF₃) to enhance kon .
  • Use fluorescence quenching assays for real-time monitoring .

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